molecular formula C19H21N3O5S B3537599 2-(2-nitrophenyl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide

2-(2-nitrophenyl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide

Cat. No. B3537599
M. Wt: 403.5 g/mol
InChI Key: RUMGQNZNQUSRBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-nitrophenyl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide is a chemical compound that belongs to the class of sulfonamide compounds. It is commonly known as N-(4-(piperidin-1-ylsulfonyl)phenyl)-2-(2-nitrophenyl)acetamide or NPS-2143. This compound has been found to exhibit potent and selective inhibition of the calcium-sensing receptor (CaSR), which makes it a promising candidate for use in scientific research applications.

Mechanism of Action

NPS-2143 acts as a competitive antagonist of the 2-(2-nitrophenyl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide by binding to the receptor and preventing its activation by extracellular calcium ions. This inhibition of the 2-(2-nitrophenyl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide signaling pathway leads to a decrease in intracellular calcium levels and subsequent downstream effects on cellular functions such as secretion, proliferation, and apoptosis.
Biochemical and Physiological Effects:
The inhibition of the 2-(2-nitrophenyl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide by NPS-2143 has been shown to have a variety of biochemical and physiological effects. These include the modulation of parathyroid hormone secretion, the regulation of calcium and phosphate homeostasis, the inhibition of cancer cell proliferation, and the prevention of bone loss in osteoporosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NPS-2143 in lab experiments is its high potency and selectivity for the 2-(2-nitrophenyl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide, which allows for precise and specific modulation of the receptor's activity. However, one limitation of using NPS-2143 is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research involving NPS-2143. These include the investigation of its therapeutic potential in the treatment of various diseases such as hyperparathyroidism, osteoporosis, and cancer, as well as the development of more effective and efficient synthesis methods for the compound. Additionally, further studies are needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of NPS-2143, as well as its potential interactions with other signaling pathways and receptors.

Scientific Research Applications

NPS-2143 has been extensively studied for its potential use in scientific research applications. It has been found to be a potent and selective inhibitor of the 2-(2-nitrophenyl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide, which is a G protein-coupled receptor that plays a crucial role in regulating calcium homeostasis. This makes NPS-2143 a valuable tool for studying the physiological and pathological roles of the 2-(2-nitrophenyl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide in various tissues and organs.

properties

IUPAC Name

2-(2-nitrophenyl)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c23-19(14-15-6-2-3-7-18(15)22(24)25)20-16-8-10-17(11-9-16)28(26,27)21-12-4-1-5-13-21/h2-3,6-11H,1,4-5,12-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMGQNZNQUSRBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-nitrophenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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